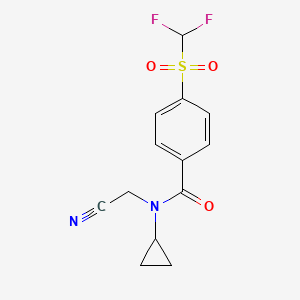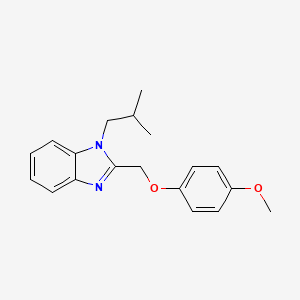
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic or basic conditions.
Introduction of the isobutyl group: This step may involve alkylation reactions using isobutyl halides in the presence of a base.
Attachment of the 4-methoxy-phenoxymethyl group: This can be done through nucleophilic substitution reactions where the benzimidazole core reacts with 4-methoxy-phenoxymethyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural similarity to other bioactive benzimidazoles.
Industry: Use in the development of new materials or agrochemicals.
作用机制
The mechanism of action of 1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
1-Isobutyl-2-(4-methoxyphenyl)-1H-benzoimidazole: Similar structure but lacks the phenoxymethyl group.
2-(4-Methoxyphenyl)-1H-benzoimidazole: Similar structure but lacks the isobutyl group.
1-Isobutyl-2-(4-hydroxyphenyl)-1H-benzoimidazole: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
1-Isobutyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is unique due to the presence of both the isobutyl and 4-methoxy-phenoxymethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)12-21-18-7-5-4-6-17(18)20-19(21)13-23-16-10-8-15(22-3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOBOCAEOAAIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2359527.png)
![N-benzyl-6-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2359528.png)
![ethyl 2-(2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2359529.png)

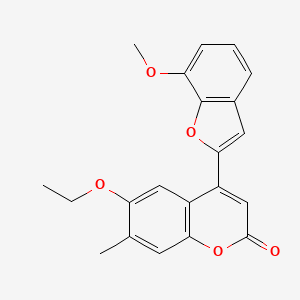
![N-[[(2-methylbenzoyl)amino]carbamothioyl]-4-(2-phenylethoxy)benzamide](/img/structure/B2359533.png)
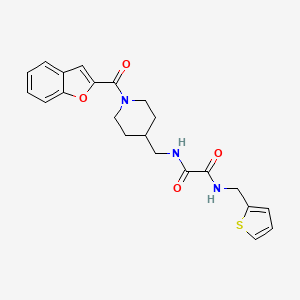

![2-hydroxy-N-[(2E)-3-methanesulfonylprop-2-en-1-yl]quinoline-4-carboxamide](/img/structure/B2359537.png)
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2359541.png)
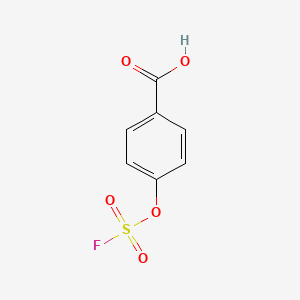
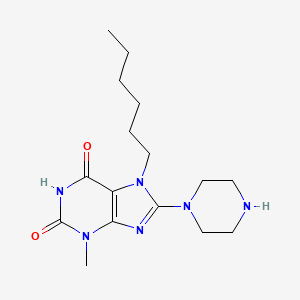
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2359546.png)
